molecular formula C15H20BrN3O3 B2921189 Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1049023-29-1

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2921189
CAS RN: 1049023-29-1
M. Wt: 370.247
InChI Key: XZNDJVFOKCLBOM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1049023-29-1 . It has a molecular weight of 370.25 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through various chemical reactions, often involving condensation or nucleophilic substitution reactions. These compounds are characterized using techniques such as LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction studies. The detailed molecular structure provides insights into the potential applications in chemical synthesis and drug development. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its molecular crystalline structure and provided a foundation for studying its biological activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of these compounds includes examining their antibacterial, anthelmintic, and anticorrosive activities. For example, some derivatives have been screened for in vitro antibacterial and anthelmintic activity, showing moderate efficacy. This suggests potential for further exploration in developing new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

Investigations into the anticorrosive behavior of novel derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments demonstrate significant potential. These studies show high inhibition efficiency against corrosion, highlighting the compound's relevance in industrial applications to protect metals from corrosive damage (Praveen et al., 2021).

Material Science Applications

The synthesis of tert-butyl derivatives and their structural analysis contribute to material science, especially in understanding the molecular configurations and interactions that could influence the development of new materials with desirable properties. For example, the molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides valuable insights into bond lengths, angles, and molecular packing, which are crucial for designing materials with specific characteristics (Mamat et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDJVFOKCLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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